molecular formula C14H10F2O2 B6399933 3-(2,3-Difluorophenyl)-2-methylbenzoic acid, 95% CAS No. 1262006-09-6

3-(2,3-Difluorophenyl)-2-methylbenzoic acid, 95%

Cat. No. B6399933
CAS RN: 1262006-09-6
M. Wt: 248.22 g/mol
InChI Key: WZEHVAYBOBVFSZ-UHFFFAOYSA-N
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Description

3-(2,3-Difluorophenyl)-2-methylbenzoic acid, 95%, is an organic compound belonging to the class of aromatic acids. It is a white crystalline solid with a molecular formula C10H8F2O2 and a molecular weight of 198.17 g/mol. It is soluble in water and ethanol and is used in a variety of scientific research applications.

Mechanism of Action

3-(2,3-Difluorophenyl)-2-methylbenzoic acid, 95%, acts as a substrate in various biochemical studies. It is believed to act as an inhibitor of certain enzymes, such as the enzyme acetylcholinesterase, which is involved in the regulation of acetylcholine levels in the body. It is also thought to act as a ligand for metal complexes, which can be used to study the structure and function of enzymes.
Biochemical and Physiological Effects
3-(2,3-Difluorophenyl)-2-methylbenzoic acid, 95%, has been studied for its potential biochemical and physiological effects. Studies have shown that it may have an inhibitory effect on the enzyme acetylcholinesterase, which could potentially result in increased levels of acetylcholine in the body. It has also been studied for its potential to act as a ligand for metal complexes, which could potentially result in the modulation of enzyme activity.

Advantages and Limitations for Lab Experiments

The use of 3-(2,3-Difluorophenyl)-2-methylbenzoic acid, 95%, in laboratory experiments has several advantages. It is relatively inexpensive and easy to obtain, and its solubility in water and ethanol makes it easy to work with in the lab. It is also relatively stable, making it suitable for long-term storage. However, it is important to note that it is an aromatic acid, which can be toxic if ingested or inhaled.

Future Directions

The use of 3-(2,3-Difluorophenyl)-2-methylbenzoic acid, 95%, in scientific research has a wide range of potential applications. Future research could focus on the potential of this compound to act as a ligand for metal complexes and its potential to inhibit enzymes, such as acetylcholinesterase. Additionally, further research could explore the potential of this compound to be used in drug development and its potential to modulate the activity of other enzymes. Finally, further research could explore the potential of this compound to be used as a substrate in various biochemical studies.

Synthesis Methods

3-(2,3-Difluorophenyl)-2-methylbenzoic acid, 95%, can be synthesized through a two-step process. The first step involves the reaction of 3-chloro-2-methylbenzoyl chloride with 2,3-difluorobenzene in the presence of a base catalyst to form 3-(2,3-difluorophenyl)-2-methylbenzoic acid. The second step involves the purification of the crude acid by recrystallization from a suitable solvent system.

Scientific Research Applications

3-(2,3-Difluorophenyl)-2-methylbenzoic acid, 95%, is widely used in the scientific research community. It is used as a reagent in organic synthesis, as a catalyst in various reactions, and as a starting material for the synthesis of other compounds. It is also used in studies of enzyme inhibition, as a ligand for metal complexes, and as a substrate in various biochemical studies.

properties

IUPAC Name

3-(2,3-difluorophenyl)-2-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O2/c1-8-9(4-2-5-10(8)14(17)18)11-6-3-7-12(15)13(11)16/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZEHVAYBOBVFSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1C(=O)O)C2=C(C(=CC=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70689649
Record name 2',3'-Difluoro-2-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70689649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1262006-09-6
Record name 2',3'-Difluoro-2-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70689649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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